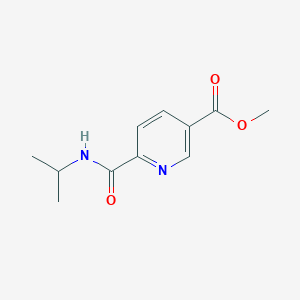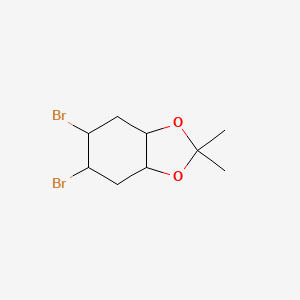
(R)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a phenoxymethyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the pyrrolidine derivative with a phenoxymethyl halide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Primary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its phenoxymethyl group to the active site of the target, leading to inhibition or modulation of the target’s activity. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-(phenoxymethyl)pyrrolidine-1-carboxylate: Unique due to its combination of a tert-butyl ester, phenoxymethyl group, and pyrrolidine ring.
tert-Butyl ®-2-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of phenoxymethyl.
tert-Butyl ®-2-(benzyloxymethyl)pyrrolidine-1-carboxylate: Contains a benzyloxymethyl group, offering different reactivity and applications.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(phenoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
HNDZHKHZJFMDRO-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid,[2-amino-4-chloro-5-(dimethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8530410.png)




![1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8530442.png)




![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
